4-CHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Overview
Description
4-Chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide is a complex organic compound that features a triazole ring, a benzenesulfonamide group, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the triazole ring or the benzenesulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
4-Chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and the benzenesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The halogen substituents may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl chloride
- 4-Chloro-2-fluorobenzyl bromide
Uniqueness
4-Chloro-N~1~-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-benzenesulfonamide is unique due to its combination of a triazole ring and a benzenesulfonamide group, along with the specific halogen substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN4O2S/c16-10-4-6-11(7-5-10)25(23,24)21-15-19-9-22(20-15)8-12-13(17)2-1-3-14(12)18/h1-7,9H,8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMOQEZIOSTDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.